molecular formula C12H13NO2 B12128279 7-Ethoxy-2-methylquinolin-4-ol

7-Ethoxy-2-methylquinolin-4-ol

Cat. No.: B12128279
M. Wt: 203.24 g/mol
InChI Key: PPAWNRTVPYMIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethoxy-2-methylquinolin-4-ol is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Ethoxy-2-methylquinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethoxy-2-methylquinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

7-ethoxy-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO2/c1-3-15-9-4-5-10-11(7-9)13-8(2)6-12(10)14/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

PPAWNRTVPYMIDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C=C(N2)C

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 7-Ethoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For drug development professionals working with quinoline scaffolds, a precise understanding of their spectral characteristics is fundamental. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts for 7-Ethoxy-2-methylquinolin-4-ol. Leveraging data from analogous structures and established principles of NMR spectroscopy, this document offers a predictive framework for the characterization of this and related quinolin-4-ol derivatives. We will delve into the causal factors influencing chemical shifts, present standardized experimental protocols, and provide a comprehensive, referenced interpretation of the predicted spectral data.

Introduction: The Quinolin-4-ol Scaffold and the Power of NMR

The quinoline ring system is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds. The substituent pattern on this heterocyclic core dictates its pharmacological properties. Consequently, unambiguous structural verification is a critical step in the synthesis and development of novel quinoline-based drugs.[1] 7-Ethoxy-2-methylquinolin-4-ol, a substituted quinolin-4-ol, presents a unique set of spectral features. High-resolution ¹H and ¹³C NMR spectroscopy provides a definitive method for its structural confirmation by mapping the electronic environment of each proton and carbon atom.[2]

This guide will first establish the foundational principles of NMR as they apply to substituted quinolines. We will then present a detailed, step-by-step protocol for sample preparation and data acquisition, ensuring reproducible and high-quality results. The core of this document is a thorough analysis of the predicted ¹H and ¹³C NMR spectra of 7-Ethoxy-2-methylquinolin-4-ol, with each assignment justified by electronic effects and supported by data from structurally related compounds.

Foundational Principles: Interpreting the NMR Spectra of Substituted Quinolines

The ¹H and ¹³C NMR spectra of quinoline derivatives are governed by several key factors:

  • Electronic Effects of Substituents: Electron-donating groups (EDGs) like the ethoxy (-OCH₂CH₃) and hydroxyl (-OH) groups increase the electron density on the aromatic ring, causing an upfield shift (lower ppm) of the signals for nearby protons and carbons. Conversely, the nitrogen heteroatom acts as an electron-withdrawing group (EWG), deshielding adjacent nuclei and shifting their signals downfield (higher ppm).

  • Anisotropy: The π-electron system of the quinoline ring generates a magnetic field that deshields protons on the ring periphery, leading to their characteristic downfield shifts in the aromatic region of the ¹H NMR spectrum.[3]

  • Tautomerism: Quinolin-4-ols can exist in equilibrium with their tautomeric form, quinolin-4(1H)-ones. The predominant tautomer can be influenced by the solvent and other substituents, which will significantly impact the observed chemical shifts. For the purpose of this guide, we will consider the quinolin-4-ol tautomer.

Experimental Protocols

To ensure the acquisition of high-quality NMR data, the following protocols are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for quinolin-4-ol derivatives due to its high polarity. The choice of solvent can influence chemical shifts, so consistency is key when comparing data.[4][5]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[4]

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

Data Acquisition

The following parameters are a good starting point for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.[1]

Data Processing
  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.

  • Peak Picking and Integration: Identify all peaks and, for the ¹H spectrum, integrate the signals to determine the relative number of protons.

Predicted ¹H and ¹³C NMR Spectral Data for 7-Ethoxy-2-methylquinolin-4-ol

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 7-Ethoxy-2-methylquinolin-4-ol. These predictions are based on established substituent effects in quinoline systems and data from analogous compounds.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-3~6.3s-Shielded by the adjacent -OH group and influenced by the methyl group at C-2.
H-5~7.8d~9.0Ortho-coupled to H-6. Deshielded due to its position on the aromatic ring.
H-6~7.2dd~9.0, ~2.5Ortho-coupled to H-5 and meta-coupled to H-8. Shielded by the ethoxy group at C-7.
H-8~7.0d~2.5Meta-coupled to H-6. Shielded by the adjacent ethoxy group.
-OH~11.5br s-Broad signal due to hydrogen bonding and exchange. The chemical shift is highly dependent on concentration and solvent.
-OCH₂CH₃~4.1q~7.0Protons of the methylene group coupled to the methyl protons.
-CH₃ (at C-2)~2.4s-Singlet for the methyl group attached to the quinoline ring.
-OCH₂CH₃~1.4t~7.0Protons of the terminal methyl group coupled to the methylene protons.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-2~150Deshielded due to the attachment of the methyl group and the influence of the nitrogen atom.
C-3~108Shielded by the adjacent -OH group.
C-4~177Highly deshielded due to the attached hydroxyl group.
C-4a~141Quaternary carbon at the ring junction.
C-5~124Aromatic carbon.
C-6~118Shielded by the electron-donating ethoxy group.
C-7~162Deshielded due to the directly attached oxygen of the ethoxy group.
C-8~102Highly shielded by the adjacent ethoxy group.
C-8a~149Quaternary carbon adjacent to the nitrogen atom.
-OCH₂CH₃~64Methylene carbon of the ethoxy group.
-CH₃ (at C-2)~21Methyl carbon attached to the quinoline ring.
-OCH₂CH₃~15Terminal methyl carbon of the ethoxy group.

Visualization of Molecular Structure and Experimental Workflow

To further aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.

Caption: Molecular structure of 7-Ethoxy-2-methylquinolin-4-ol.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolution, Filtration) B Data Acquisition (¹H, ¹³C, 2D NMR) A->B Insert into Spectrometer C Data Processing (FT, Phasing, Baseline Correction) B->C Raw Data (FID) D Spectral Analysis (Peak Picking, Integration, Coupling Constants) C->D Processed Spectrum E Structure Elucidation (Assignment of Signals) D->E Chemical Shifts & Couplings F Final Report E->F Verified Structure

Caption: A streamlined workflow for the NMR analysis of quinoline derivatives.[1]

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 7-Ethoxy-2-methylquinolin-4-ol. By understanding the fundamental principles that govern chemical shifts in substituted quinoline systems and by following robust experimental protocols, researchers can confidently utilize NMR spectroscopy for the structural verification of this and related compounds. The provided predicted data serves as a valuable reference for scientists engaged in the synthesis and characterization of novel quinoline-based molecules, facilitating more efficient and accurate drug development endeavors.

References

  • Yu, X.L. (2019). Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. Journal of Structural Chemistry, 60(5), 806.
  • BenchChem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845.
  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. OSTI.GOV.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • BenchChem. (2025). Application Note: High-Resolution 1H and 13C NMR Analysis of Quinolone Derivatives.
  • Royal Society of Chemistry. (2011).
  • Supporting Inform
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • Katayama, S., & Akahori, Y. (1977). Analysis on NMR Spectra of 8-Hydroxyquinoline and Its Solvent Effects. J-Stage.
  • Royal Society of Chemistry. (n.d.).
  • Katayama, S., & Akahori, Y. (1977). SOLVENT EFFECTS ON NMR SPECTRA OF 8-HYDROXYQUINOLINE DILUTION COEFFICIENTS. Chemistry Letters, 6(5), 503.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Osprey Digital Commons.

Sources

Solvent-Dependent Tautomerism of 7-Ethoxy-2-methylquinolin-4-ol: A Spectroscopic and Methodological Investigation

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Authored by: A Senior Application Scientist

Abstract

Derivatives of quinolin-4-one are a cornerstone in medicinal chemistry, with their biological efficacy intrinsically tied to their structural form.[1][2] A critical, yet often overlooked, aspect of their molecular behavior is tautomerism—a dynamic equilibrium that can be profoundly influenced by the local chemical environment. This guide provides an in-depth exploration of the lactam-lactim tautomerism of 7-ethoxy-2-methylquinolin-4-ol. We will dissect the theoretical underpinnings of this equilibrium and present a self-validating, multi-faceted experimental workflow for its characterization across a spectrum of solvents. By integrating insights from UV/Vis and Nuclear Magnetic Resonance (NMR) spectroscopy with foundational chemical principles, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of this important heterocyclic scaffold.

Introduction: The Significance of Tautomeric Identity in Drug Design

Tautomerism, the dynamic equilibrium between interconvertible constitutional isomers, is a fundamental concept with profound implications for a molecule's chemical and biological identity.[1] For heterocyclic systems like 7-ethoxy-2-methylquinolin-4-ol, the primary equilibrium exists between the quinolin-4(1H)-one (lactam or keto form) and the 4-hydroxyquinoline (lactim or enol form). The position of this equilibrium dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and electronic properties, which in turn govern its interaction with biological targets such as enzymes and receptors.[3]

The quinolin-4-one core is a privileged structure in pharmacology, forming the basis for numerous antibacterial and anticancer agents.[2][4] The biological activity of these agents is often attributed to the keto tautomer, which presents a specific arrangement of hydrogen bond donors and acceptors necessary for binding to targets like DNA gyrase.[1] Consequently, understanding and controlling the factors that favor one tautomer over another is not merely an academic exercise; it is a critical parameter in rational drug design and development.

This guide focuses on 7-ethoxy-2-methylquinolin-4-ol, a representative member of this class. We will explore how the solvent environment acts as a key determinant in shifting the equilibrium between its lactam and lactim forms.

tautomerism cluster_lactam Lactam (Keto) Form cluster_lactim Lactim (Enol) Form lactam 7-Ethoxy-2-methylquinolin-4(1H)-one lactim 7-Ethoxy-2-methylquinolin-4-ol lactam->lactim Equilibrium (K_t)

Caption: Tautomeric equilibrium of 7-ethoxy-2-methylquinolin-4-ol.

Theoretical Framework: The Energetic Landscape of Tautomerism

The equilibrium between the lactam and lactim tautomers is governed by their relative thermodynamic stabilities. In the quinolin-4-one system, the equilibrium generally favors the lactam (keto) form in both solid and solution phases.[3][5] This preference is rooted in several key factors:

  • Amide Resonance: The lactam form contains a cyclic amide (lactam) group. The resonance stabilization of this amide functionality contributes significantly to its overall thermodynamic stability.

  • Aromaticity: While the lactim (enol) form possesses a fully aromatic quinoline ring system, theoretical calculations often show that the stability gained from the strong amide bond in the lactam form outweighs the loss of aromaticity in the nitrogen-containing ring.[6][7]

  • Solvation: As we will explore in detail, solute-solvent interactions play a crucial role. Solvents can differentially stabilize one tautomer over the other, thereby shifting the equilibrium.[8]

The Decisive Role of the Solvent

The choice of solvent can dramatically alter the tautomeric landscape. A solvent's influence stems from its ability to engage in non-covalent interactions, primarily hydrogen bonding and dipole-dipole interactions.[8][9] Polar solvents, for instance, tend to stabilize the more polar tautomer.[10]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents are both hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the carbonyl group (C=O) of the lactam form and the hydroxyl group (O-H) and ring nitrogen of the lactim form, often leading to complex equilibria.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are hydrogen bond acceptors but not donors. They can effectively solvate the N-H proton and accept a hydrogen bond from the C=O group of the lactam form, which is typically more polar and thus stabilized in these media.[11][12]

  • Non-Polar Solvents (e.g., Cyclohexane, Toluene): In these environments, intramolecular hydrogen bonding within the lactim tautomer (between the 4-OH and the ring nitrogen) can become a dominant stabilizing factor, potentially increasing its population relative to more polar solvents.

solvent_effects solvent Solvent Properties Polarity (Dielectric Constant) H-Bonding (Donor/Acceptor) equilibrium Tautomeric Equilibrium (K_t = [Lactim] / [Lactam]) solvent:p->equilibrium Stabilizes more polar species solvent:h->equilibrium Specific H-bond interactions lactam Lactam (Keto) Form More Polar Strong H-Bond Acceptor (C=O) equilibrium->lactam Favored by Polar Aprotic Solvents lactim Lactim (Enol) Form Less Polar (generally) Forms Intramolecular H-Bonds equilibrium->lactim Can be favored in Non-Polar Solvents

Caption: Influence of solvent properties on tautomeric equilibrium.

Experimental Investigation: A Validated Methodological Workflow

A comprehensive understanding of the tautomeric system requires a multi-pronged analytical approach. Here, we outline robust, self-validating protocols using UV/Vis and NMR spectroscopy. The causality behind each step is explained to ensure technical accuracy and reproducibility.

workflow start Start: Prepare Stock Solution of 7-ethoxy-2-methylquinolin-4-ol prep Prepare Dilutions in a Range of Solvents (e.g., Cyclohexane, CH3CN, DMSO, EtOH) start->prep uv_vis UV/Vis Spectroscopy (Scan 200-500 nm) prep->uv_vis nmr NMR Spectroscopy (¹H and ¹³C Spectra) prep->nmr uv_analysis Analyze λ_max and Solvatochromic Shifts uv_vis->uv_analysis nmr_analysis Analyze Chemical Shifts (esp. C4) and Integrate Signals nmr->nmr_analysis data_synthesis Synthesize Spectroscopic Data Determine Predominant Tautomer and Estimate K_t uv_analysis->data_synthesis nmr_analysis->data_synthesis end Conclusion data_synthesis->end

Caption: Experimental workflow for tautomer analysis.

UV/Vis Spectroscopic Analysis

Principle: UV/Vis spectroscopy probes the electronic transitions within a molecule. The two tautomers, having different conjugation systems, will exhibit distinct absorption spectra.[8] By observing how the absorption maxima (λ_max) shift with solvent polarity (solvatochromism), we can infer the nature of the predominant species and its interaction with the solvent.[13]

Experimental Protocol
  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of 7-ethoxy-2-methylquinolin-4-ol in a volatile solvent like methanol or dichloromethane. Causality: A stock solution ensures accurate and consistent concentrations for subsequent dilutions.

  • Solvent Selection: Choose a range of solvents with varying polarities and hydrogen bonding capabilities. A recommended set includes cyclohexane (non-polar), acetonitrile (polar aprotic), dimethyl sulfoxide (DMSO, highly polar aprotic), and ethanol (polar protic).

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in each selected solvent. Ensure the final concentration is identical across all samples to allow for direct comparison of molar absorptivity. Causality: Constant concentration is critical for valid spectral comparisons.

  • Spectrum Acquisition: Record the UV/Vis absorption spectrum for each sample from approximately 200 to 500 nm against a solvent blank.

  • Data Analysis: Identify the λ_max for the primary absorption bands in each solvent. Note any significant shifts or changes in band shape. A shift to longer wavelengths (bathochromic shift) in polar solvents often indicates stabilization of an excited state, which can be correlated with the more polar lactam tautomer.[8]

NMR Spectroscopic Analysis

Principle: NMR spectroscopy is an unparalleled tool for detailed structural elucidation and quantification of tautomeric mixtures.[14] The chemical environments of nuclei in the lactam and lactim forms are sufficiently different to produce distinct signals, particularly in the ¹³C NMR spectrum.[15]

Experimental Protocol
  • Solvent Selection: Use deuterated solvents corresponding to the set used for UV/Vis analysis (e.g., Cyclohexane-d12, CDCl₃, Acetonitrile-d3, DMSO-d6, Ethanol-d6).

  • Sample Preparation: Prepare NMR samples with a concentration of approximately 5-10 mg/mL. Causality: This concentration range provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments in a reasonable acquisition time.

  • Spectrum Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

    • Acquire a quantitative ¹³C NMR spectrum. This may require a longer relaxation delay (D1) and inverse-gated decoupling to ensure accurate integration.

  • Data Analysis:

    • ¹H NMR: Look for the presence of either a broad N-H proton (lactam) or a sharp O-H proton (lactim). If the exchange between tautomers is fast on the NMR timescale, an averaged spectrum will be observed.[16]

    • ¹³C NMR: This is the most definitive technique. The chemical shift of the C4 carbon is a key diagnostic marker. In the lactam (keto) form, this carbon is a carbonyl carbon (C=O) and will resonate significantly downfield, typically in the range of 170-180 ppm.[5][17] In the lactim (enol) form, it is an oxygen-bearing aromatic carbon (C-OH) and will appear much further upfield. By comparing the observed C4 chemical shift to calculated values or data from model compounds, the predominant tautomer can be unequivocally identified.[17]

    • Quantification: If distinct signals for both tautomers are present, their relative ratio (and thus the equilibrium constant, K_t) can be determined by integrating the corresponding signals in either the ¹H or quantitative ¹³C spectrum.[18]

Anticipated Results & Data Synthesis

Based on extensive studies of similar quinolin-4-one systems, we can predict the likely tautomeric behavior of 7-ethoxy-2-methylquinolin-4-ol.[3][17] This predictive framework is essential for validating experimental results.

Table 1: Physicochemical Properties of Selected Solvents
SolventDielectric Constant (ε)TypeH-Bonding Capability
Cyclohexane2.02Non-PolarNone
Chloroform4.81Weakly PolarDonor
Acetonitrile37.5Polar AproticAcceptor
Ethanol24.5Polar ProticDonor & Acceptor
DMSO46.7Polar AproticStrong Acceptor
Table 2: Predicted Tautomeric Preference and Spectroscopic Signatures
SolventPredominant TautomerPredicted ¹³C Shift (C4)Predicted UV/Vis λ_maxRationale
Cyclohexane-d12Lactim (Enol)~155-165 ppmShorter λStabilization via intramolecular H-bonding in a non-polar environment.[11][12]
Chloroform-dMixed / Lactim~160-170 ppmIntermediate λChloroform can act as a weak H-bond donor, stabilizing the lactam's C=O group.[10]
Acetonitrile-d3Lactam (Keto)>175 ppmLonger λThe polar aprotic nature stabilizes the more polar lactam form.[10]
Ethanol-d6Lactam (Keto)>175 ppmLonger λStrong intermolecular H-bonding with the protic solvent favors the lactam.
DMSO-d6Lactam (Keto)>175 ppmLongest λThe high polarity and H-bond accepting ability strongly stabilize the lactam tautomer.[5][17]

Conclusion

The tautomeric equilibrium of 7-ethoxy-2-methylquinolin-4-ol is not a fixed property but a dynamic state highly sensitive to its solvent environment. This guide has established a robust framework for investigating this phenomenon, grounded in both theoretical principles and practical, validated experimental protocols. For scientists in drug discovery and development, a thorough characterization of a molecule's tautomeric preferences is indispensable. It ensures that biological assays are conducted on the relevant molecular form and provides critical insights that can guide the optimization of a compound's solubility, stability, and ultimately, its therapeutic efficacy. By applying the integrated spectroscopic workflow detailed herein, researchers can confidently elucidate and control the tautomeric behavior of quinolin-4-one derivatives, paving the way for more rational and effective drug design.

References

  • Walsh Medical Media. (2024, May 24).
  • Hansen, P. E. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • Antonov, L., et al. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone.
  • Seixas, R. S., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. [Link]

  • Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • BenchChem. (2025).
  • Seixas, R. S., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. [Link]

  • Elguero, J., et al. (2002). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • Al-Azzawi, A. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. [Link]

  • Al-Azzawi, A. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate. [Link]

  • AlSufyani, S. T. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy. Slideshare. [Link]

  • Couto, M., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society. [Link]

  • Supur, M., & Okazaki, T. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

  • Pozharskii, A. F., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • ResearchGate. (n.d.). Tautomeric form of 4-quinolone (1). [Link]

  • Antonov, L., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Tautomerism of 4-Hydroxy-4(1H) quinolon. [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Cativiela, C., et al. (1998). A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

Methodological & Application

Synthesis of 7-Ethoxy-2-methylquinolin-4-ol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 7-Ethoxy-2-methylquinolin-4-ol, a valuable quinoline derivative. The synthesis is based on the well-established Conrad-Limpach reaction, a powerful method for the formation of 4-hydroxyquinolines. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices, safety considerations, and purification strategies.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The 4-hydroxyquinoline (or 4-quinolone) scaffold is a privileged structure found in numerous pharmaceuticals. 7-Ethoxy-2-methylquinolin-4-ol, the target of this protocol, is a specifically substituted quinoline with potential applications in various research areas. Its synthesis is reliably achieved through the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[1][2][3] This two-step process offers a robust route to the desired product.

Reaction Scheme

The synthesis of 7-Ethoxy-2-methylquinolin-4-ol proceeds in two key stages:

  • Condensation: The initial step involves the reaction of 3-ethoxyaniline with ethyl acetoacetate to form the enamine intermediate, ethyl 3-((3-ethoxyphenyl)amino)but-2-enoate. This reaction is typically catalyzed by a small amount of acid.

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures to yield the final product, 7-Ethoxy-2-methylquinolin-4-ol.[1][2] This step is the rate-determining step and requires a high-boiling point solvent to facilitate the reaction.[2]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-EthoxyanilineReagent Grade, ≥98%Commercially Available
Ethyl acetoacetateReagent Grade, ≥99%Commercially Available
Hydrochloric acid (HCl)Concentrated, 37%Commercially AvailableUsed as a catalyst.
Diphenyl etherReagent Grade, 99%Commercially AvailableHigh-boiling solvent for cyclization.
EthanolAnhydrousCommercially AvailableFor washing the intermediate.
HexanesACS GradeCommercially AvailableFor precipitating and washing the product.
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially AvailableFor purification.
Deionized WaterIn-house
Step 1: Synthesis of Ethyl 3-((3-ethoxyphenyl)amino)but-2-enoate (Intermediate)
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-ethoxyaniline (13.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture. The acid catalyzes the condensation reaction.[2][4]

  • Heat the reaction mixture with stirring in a water bath at 60-70°C for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent.

  • Upon completion, allow the mixture to cool to room temperature. The intermediate may crystallize upon cooling.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Dry the intermediate under vacuum.

Step 2: Synthesis of 7-Ethoxy-2-methylquinolin-4-ol (Thermal Cyclization)
  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add diphenyl ether (150 mL).

  • Heat the diphenyl ether to 250°C with stirring.[2][5] The high temperature is crucial for the electrocyclic ring closure.[2]

  • Slowly add the dried intermediate, ethyl 3-((3-ethoxyphenyl)amino)but-2-enoate (12.5 g, 0.05 mol), in small portions to the hot diphenyl ether. The rate of addition should be controlled to maintain the reaction temperature. Ethanol will distill off during the reaction, which can be collected.[6]

  • After the addition is complete, maintain the reaction mixture at 250°C for an additional 30 minutes to ensure complete cyclization.

  • Allow the reaction mixture to cool to below 100°C.

  • While still warm, pour the mixture into 200 mL of hexanes with vigorous stirring to precipitate the crude product.[7]

  • Filter the crude product using a Büchner funnel and wash thoroughly with hexanes to remove the diphenyl ether.

Purification
  • To purify the product, dissolve the crude solid in a 10% aqueous solution of sodium hydroxide. The phenolic nature of the 4-hydroxyquinoline allows it to dissolve in a basic solution.

  • Filter the basic solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid until the product precipitates.

  • Filter the purified product, wash with deionized water until the washings are neutral, and dry under vacuum at 80°C to yield 7-Ethoxy-2-methylquinolin-4-ol.

Reaction Workflow and Mechanism

The overall workflow of the synthesis is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_purification Purification A 3-Ethoxyaniline + Ethyl Acetoacetate C Heat (60-70°C) A->C B Acid Catalyst (HCl) B->C D Ethyl 3-((3-ethoxyphenyl)amino)but-2-enoate C->D E Intermediate F Diphenyl Ether (250°C) E->F G 7-Ethoxy-2-methylquinolin-4-ol F->G H Crude Product I NaOH (aq) H->I J HCl (aq) I->J K Pure Product J->K

Caption: Overall workflow for the synthesis of 7-Ethoxy-2-methylquinolin-4-ol.

The Conrad-Limpach reaction mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester.[2] This is followed by dehydration to form a Schiff base, which then undergoes keto-enol tautomerization. The crucial step is the high-temperature electrocyclic ring closing, followed by the elimination of ethanol to form the final 4-hydroxyquinoline product.[2][4]

Reaction_Mechanism Start 3-Ethoxyaniline + Ethyl Acetoacetate Intermediate1 Tetrahedral Intermediate Start->Intermediate1 Nucleophilic Attack SchiffBase Schiff Base Intermediate1->SchiffBase -H2O EnolTautomer Enol Tautomer SchiffBase->EnolTautomer Tautomerization CyclizedIntermediate Cyclized Intermediate EnolTautomer->CyclizedIntermediate Electrocyclic Ring Closing (High Temp) Product 7-Ethoxy-2-methylquinolin-4-ol CyclizedIntermediate->Product -Ethanol

Caption: Simplified mechanism of the Conrad-Limpach reaction.

Safety and Handling

  • Aniline Derivatives: 3-Ethoxyaniline is toxic if inhaled, ingested, or absorbed through the skin.[8][9] It is also a suspected mutagen and carcinogen.[8] All handling should be performed in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[8][11]

  • High-Temperature Reactions: The cyclization step is conducted at a high temperature (250°C). Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped. Avoid using a closed system to prevent pressure buildup.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and wear appropriate PPE. An eyewash station and safety shower should be readily accessible.[12]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low yield of intermediate Incomplete reaction.Extend the reaction time or add a slightly larger catalytic amount of acid. Monitor by TLC.
Low yield of final product Cyclization temperature too low or inefficient heat transfer.Ensure the reaction temperature is maintained at 250°C. Use a high-boiling point solvent like diphenyl ether or Dowtherm A.[5][13]
Formation of 2-hydroxyquinoline isomer Initial condensation temperature too high.The formation of the 4-hydroxyquinoline is kinetically favored at lower temperatures. Maintain the initial condensation temperature at 60-70°C.[13]
Product is an oil and won't crystallize Impurities present.Attempt crystallization from a different solvent system (e.g., ethanol/water). If that fails, consider chromatographic purification or salt formation to induce crystallization.[14][15]
Streaking on TLC plate The basic quinoline nitrogen interacts with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent system.[14]

References

  • Conrad-Limpach Synthesis - SynArchive. Available from: [Link]

  • Conrad–Limpach synthesis - Wikipedia. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available from: [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]

  • Conrad-Limpach Reaction - Cambridge University Press & Assessment. Available from: [Link]

  • Safety Data Sheet: aniline - Chemos GmbH&Co.KG. Available from: [Link]

  • Conrad-Limpach reaction - ResearchGate. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org. Available from: [Link]

  • Aniline - University of California, Santa Barbara. Available from: [Link]

  • Aniline - SAFETY DATA SHEET. Available from: [Link]

  • Conrad-Limpach reaction - YouTube. Available from: [Link]

  • Aniline Safety and Handling: A Guide for Industrial Users. Available from: [Link]

  • Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives - ACS Publications. Available from: [Link]

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available from: [Link]

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Available from: [Link]

  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available from: [Link]

  • Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives - ResearchGate. Available from: [Link]

  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole | Asian Journal of Chemistry. Available from: [Link]

  • WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents.

Sources

Application Note & Protocol: Catalytic Amination of 7-Ethoxy-2-methylquinolin-4-ol for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Aminated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of an amino group at the C4 position of the quinoline ring is a critical transformation that often imparts or enhances pharmacological activity. This application note provides a detailed protocol and scientific rationale for the catalytic amination of 7-Ethoxy-2-methylquinolin-4-ol, a key intermediate for the synthesis of novel drug candidates.

This guide is designed to provide researchers with a robust and reproducible methodology, grounded in established principles of modern catalytic C-N bond formation. We will explore a two-step process: the conversion of the starting quinolinol to a more reactive 4-chloroquinoline intermediate, followed by a palladium-catalyzed Buchwald-Hartwig amination. This approach is favored for its high efficiency, broad substrate scope, and milder reaction conditions compared to traditional methods.[4][5]

Strategic Overview: A Two-Step Approach to C4-Amination

The direct amination of the C4-hydroxyl group of 7-Ethoxy-2-methylquinolin-4-ol is challenging due to the poor leaving group nature of the hydroxide ion. Therefore, a more effective strategy involves a two-step sequence:

  • Activation of the C4 Position: Conversion of the 4-hydroxyl group to a 4-chloro substituent using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is a well-established method for activating 4-hydroxyquinolines for subsequent nucleophilic substitution reactions.[6]

  • Catalytic C-N Bond Formation: A Buchwald-Hartwig amination reaction to couple the resulting 4-chloroquinoline with a desired amine. This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of diverse compound libraries.[5][7]

G cluster_0 PART 1: Activation cluster_1 PART 2: C-N Coupling Start 7-Ethoxy-2-methylquinolin-4-ol Step1 Chlorination with POCl₃ Start->Step1 Intermediate 7-Ethoxy-2-methyl-4-chloroquinoline Step1->Intermediate Step2 Buchwald-Hartwig Amination (Pd-Catalyst, Ligand, Base) Intermediate->Step2 Product 4-Amino-7-ethoxy-2-methylquinoline (Target Compound) Step2->Product Amine Primary or Secondary Amine (R¹R²NH) Amine->Step2

Figure 1: Overall workflow for the synthesis of 4-amino-7-ethoxy-2-methylquinoline.

PART 1: Activation of the Quinoline Core

Protocol 1: Synthesis of 7-Ethoxy-2-methyl-4-chloroquinoline

This protocol details the conversion of the 4-hydroxyquinoline to the corresponding 4-chloroquinoline, which is the key substrate for the subsequent amination reaction.

Materials:

Reagent/SolventFormulaCAS No.Notes
7-Ethoxy-2-methylquinolin-4-olC₁₂H₁₃NO₂6545-99-9Synthesized via Gould-Jacobs reaction[6]
Phosphorus oxychloridePOCl₃10025-87-3Use fresh, handle in a fume hood
Dichloromethane (DCM)CH₂Cl₂75-09-2Anhydrous
Saturated Sodium BicarbonateNaHCO₃ (aq)144-55-8For workup
Anhydrous Sodium SulfateNa₂SO₄7757-82-6For drying

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 7-Ethoxy-2-methylquinolin-4-ol (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C. Expert Tip: The excess POCl₃ also serves as the solvent in some protocols. Alternatively, a co-solvent like toluene can be used.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Safety Note: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Workup: Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃ until the pH is ~8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-Ethoxy-2-methyl-4-chloroquinoline.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

PART 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] The choice of palladium precursor, phosphine ligand, and base is crucial for the success of the reaction and may require optimization depending on the specific amine used.

Proposed Catalytic Cycle

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L₂ OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx R¹R²NH, Base PdAmine Ar-Pd(II)(NR¹R²)L₂ LigandEx->PdAmine RedElim Reductive Elimination PdAmine->RedElim RedElim->Pd0 Ar-NR¹R² (Product)

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Palladium-Catalyzed Amination of 7-Ethoxy-2-methyl-4-chloroquinoline

This protocol provides a general procedure that can be adapted for various primary and secondary amines.

Materials:

Reagent/SolventFormula/NameCAS No.Notes
7-Ethoxy-2-methyl-4-chloroquinolineC₁₂H₁₂ClNO-From Protocol 1
Amine (Primary or Secondary)R¹R²NHVariesUse a high-purity grade
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃51364-51-3Palladium precursor
XantphosC₃₉H₃₂OP₂161265-03-8Ligand
Sodium tert-butoxideNaOtBu865-48-5Strong, non-nucleophilic base
TolueneC₇H₈108-88-3Anhydrous

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (1-5 mol%), Xantphos (1.2-6 mol%), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Evacuate and backfill the tube with nitrogen or argon three times. Add 7-Ethoxy-2-methyl-4-chloroquinoline (1.0 eq), the desired amine (1.2 eq), and anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final 4-amino-7-ethoxy-2-methylquinoline derivative.

Optimization and Troubleshooting
ParameterRecommendationRationale
Ligand Choice Xantphos is a good starting point. Others like RuPhos or SPhos can be screened.The ligand influences the stability and reactivity of the palladium complex. Sterically hindered biaryl phosphine ligands are often effective.[4]
Base Selection NaOtBu is common. K₂CO₃ or Cs₂CO₃ can be used for more sensitive substrates.The base is required to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene or dioxane are typical.Aprotic solvents with appropriate boiling points are necessary.
Low Yield Increase catalyst loading or reaction temperature. Screen different ligand/base combinations.Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.
Side Reactions Ensure anhydrous conditions and an inert atmosphere.Hydrolysis of the chloroquinoline or oxidative side reactions can occur in the presence of water or oxygen.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a chemical fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the catalytic amination of 7-Ethoxy-2-methylquinolin-4-ol. By following the two-step sequence of chlorination followed by a Buchwald-Hartwig amination, researchers can efficiently synthesize a wide array of 4-aminoquinoline derivatives. These compounds can serve as valuable building blocks in drug discovery programs, enabling the exploration of new chemical space and the development of novel therapeutic agents.

References

  • ACS Publications. (2024). Cu-Catalyzed Tandem C–N and C–C Bond Formation Leading to 4(1H)-Quinolones: A Scaffold with Diverse Biological Properties from Totally New Raw Materials in a Single Step. The Journal of Organic Chemistry. [Link]

  • PubMed. (2014). Rhodium(III)-Catalyzed C−C Bond Formation of Quinoline N‑Oxides at the C‑8 Position under Mild Conditions. [Link]

  • PubMed. (2024). Cu-Catalyzed Tandem C-N and C-C Bond Formation Leading to 4(1H)-Quinolones: A Scaffold with Diverse Biological Properties from Totally New Raw Materials in a Single Step. [Link]

  • PubMed Central. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (2021). Recent Progress of Metal Nanoparticle Catalysts for C–C Bond Forming Reactions. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • ScienceDirect. (n.d.). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. [Link]

  • ACS Publications. (2014). Practical Route to 2-Quinolinones via a Pd-Catalyzed C–H Bond Activation/C–C Bond Formation/Cyclization Cascade Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

  • ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. [Link]

  • ACS Publications. (2005). Copper(I)-Mediated Ligand-Accelerated Ullmann-Type Coupling of Anilines with Aryliodides: Ligand Selection and Reaction Kinetics for Synthesis of Tri-p-Tolylamine. [Link]

  • ACS Publications. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

  • PubMed Central. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. [Link]

  • MDPI. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones. [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. [Link]

  • RSC Publishing. (n.d.). Development of anthrazoline photocatalysts for promoting amination and amidation reactions. [Link]

  • ResearchGate. (2025). Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts. [Link]

  • PubMed. (1946). synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. [Link]

  • MDPI. (2021). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. [Link]

Sources

Application Note: Formulation Strategies for 7-Ethoxy-2-methylquinolin-4-ol in Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The transition of novel small-molecule therapeutics from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation is frequently bottlenecked by poor aqueous solubility. 7-Ethoxy-2-methylquinolin-4-ol (a substituted 4-hydroxyquinoline derivative) exemplifies this challenge.

Compounds sharing the 4-hydroxyquinoline scaffold exhibit complex physicochemical behaviors, most notably tautomerism between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms[1]. This structural dynamic facilitates strong intermolecular hydrogen bonding and π−π stacking, resulting in exceptionally high crystal lattice energy. Consequently, while the compound is soluble in aprotic organic solvents like Dimethyl Sulfoxide (DMSO) (typically >5 mg/mL), its aqueous solubility at physiological pH (7.4) is severely restricted (<1 mg/mL)[1].

To achieve systemic exposure in rodent models without inducing vehicle-related toxicity or artifactual precipitation in the bloodstream, researchers must employ advanced formulation strategies. This guide details self-validating protocols for formulating 7-Ethoxy-2-methylquinolin-4-ol using co-solvent systems and inclusion complexation, ensuring robust and reproducible in vivo data.

Pre-Formulation Assessment & Causality of Excipient Selection

Before selecting a vehicle, the causality behind excipient interactions with the API (Active Pharmaceutical Ingredient) must be understood:

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solubilizer by disrupting the crystal lattice. However, it must be restricted to 10-20% v/v to prevent localized tissue necrosis and hemolysis upon injection[2].

  • PEG400 (Polyethylene Glycol 400): Functions as a co-solvent that lowers the dielectric constant of the aqueous phase, creating a thermodynamic bridge between the hydrophobic API and the aqueous environment[2].

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that prevents nucleation and crystal growth when the organic phase is introduced to the aqueous phase.

  • HP- β -CD (Hydroxypropyl- β -cyclodextrin): A cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. It forms a non-covalent inclusion complex with the hydrophobic quinoline ring, drastically enhancing aqueous solubility and oral bioavailability while shielding the gastrointestinal mucosa from irritation[3],[4].

Quantitative Formulation Constraints
PropertyCharacteristic / ConstraintFormulation Implication
Scaffold 4-Hydroxyquinoline / 4-QuinoloneProne to π−π stacking; requires strong organic disruptors (DMSO).
Aqueous Solubility < 0.1 mg/mL (pH 7.4)Unsuitable for simple saline/buffer solutions.
Organic Solubility Soluble in DMSO, DMF, EtOHDMSO is the optimal primary solvent for stock preparation.
LC-MS/MS Matrix Effects High ion suppression from PEG/TweenPK sampling requires robust sample clean-up due to excipient interference[5].

Formulation Strategy Workflow

FormulationWorkflow Start 7-Ethoxy-2-methylquinolin-4-ol (Poorly Soluble API) Route Determine Administration Route Start->Route IV Intravenous (IV) / Intraperitoneal (IP) Route->IV Systemic Exposure PO Oral Gavage (PO) Route->PO GI Absorption CoSolvent Co-Solvent Solution (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline) IV->CoSolvent Complexation Inclusion Complexation (20% HP-β-CD in Water) PO->Complexation Solution preferred for bioavailability QC Quality Control (Visual Clarity, pH, HPLC Quant) CoSolvent->QC Complexation->QC InVivo In Vivo Dosing & PK Sampling QC->InVivo Pass (No precipitation, >95% target conc)

Workflow for selecting and validating formulation strategies for in vivo studies.

Experimental Protocols

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Co-Solvent Formulation

Target Vehicle: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline Objective: Create a thermodynamically stable, clear solution suitable for systemic injection without causing embolism via precipitation.

Step-by-Step Methodology:

  • API Weighing: Accurately weigh the required amount of 7-Ethoxy-2-methylquinolin-4-ol into a sterile glass vial. Do not use plastic tubes initially, as high-concentration DMSO can leach plasticizers.

  • Primary Solubilization: Add the calculated volume of DMSO (10% of final volume). Vortex vigorously for 2–3 minutes. If the compound is stubborn, sonicate in a water bath at 37°C until the solution is optically clear.

  • Co-solvent Addition: Add PEG400 (40% of final volume) to the DMSO-API solution. Vortex for 1 minute to ensure complete miscible blending. The solution must remain perfectly clear[2].

  • Surfactant Addition: Add Tween 80 (5% of final volume). Because Tween 80 is highly viscous, use a positive displacement pipette or weigh it by mass (density 1.06 g/mL). Vortex thoroughly.

  • Aqueous Phase Integration (Critical Step): Add 0.9% physiological saline (45% of final volume) dropwise while continuously vortexing the vial. Causality: Rapid addition of the aqueous phase causes localized high-polarity microenvironments, leading to irreversible API nucleation and precipitation.

  • Sterile Filtration: Draw the formulation into a sterile syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use PES or Cellulose Acetate filters, as they are incompatible with DMSO/PEG.

IVProtocol Weigh 1. Weigh API Dissolve 2. Dissolve in 10% DMSO (Sonicate/Vortex) Weigh->Dissolve AddPEG 3. Add 40% PEG400 (Mix thoroughly) Dissolve->AddPEG AddTween 4. Add 5% Tween 80 (Viscous transfer) AddPEG->AddTween AddSaline 5. Add 45% Saline (Dropwise, Vortex) AddTween->AddSaline Filter 6. Sterile Filter (0.22 µm PTFE) AddSaline->Filter

Step-by-step preparation of the DMSO/PEG400/Tween 80 co-solvent system for IV dosing.

Protocol B: Oral (PO) Inclusion Complexation Formulation

Target Vehicle: 20% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD) in Water Objective: Enhance oral bioavailability by shielding the lipophilic API within the cyclodextrin cavity, bypassing the need for high concentrations of organic solvents[3].

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 20 g of HP- β -CD in 100 mL of ultra-pure water. Stir until completely clear.

  • API Addition: Add the 7-Ethoxy-2-methylquinolin-4-ol powder directly to the 20% HP- β -CD solution.

  • Complexation (Energy Input): The formation of the inclusion complex requires energy and time. Sonicate the suspension for 30–60 minutes at 40°C. Alternatively, stir at room temperature for 24 hours. Causality: The thermodynamic driving force for the API to enter the hydrophobic cavity of the cyclodextrin is slow; heat and kinetic energy accelerate this equilibrium[4].

  • Equilibration & Filtration: Allow the solution to cool to room temperature. If any uncomplexed API remains (visible as a fine suspension), filter through a 0.45 µm filter to yield a clear solution.

Quality Control & Self-Validating Systems

A formulation is only viable if it is self-validating. Prior to any animal dosing, perform the following QC checks:

  • Visual Inspection (Tyndall Effect): Shine a laser pointer through the formulated vial in a dark room. If a distinct beam path is visible (Tyndall effect), the formulation is a nano-suspension or is precipitating, not a true solution. IV formulations must be true solutions.

  • HPLC Concentration Verification: Because filtration (Step 6 in Protocol A, Step 4 in Protocol B) can strip precipitated API from the vehicle, the final filtrate must be quantified via HPLC against a standard curve. Dosing an unverified formulation leads to inaccurate PK parameters (e.g., falsely low Cmax​ and AUC).

  • Stability Over Time: Leave an aliquot of the formulation at room temperature for 4 hours (the typical duration of a dosing session). Check for delayed precipitation.

In Vivo Considerations & Pharmacokinetics

When administering these formulations to rodents, strict volume limits must be adhered to in order to prevent volume overload or vehicle-induced toxicity.

Recommended Dosing Volumes
RouteSpeciesRecommended VolumeMaximum VolumeVehicle Toxicity Risks
IV Mouse (25g)2–5 mL/kg (50-125 µL)10 mL/kg (250 µL)Hemolysis (DMSO), Phlebitis
IV Rat (250g)2–5 mL/kg (0.5-1.25 mL)5 mL/kg (1.25 mL)Cardiovascular strain
PO Mouse (25g)10 mL/kg (250 µL)20 mL/kg (500 µL)GI distress (if high Tween)
PO Rat (250g)10 mL/kg (2.5 mL)20 mL/kg (5.0 mL)Diarrhea (from PEG/Cyclodextrin)

Analytical Caveat for PK Sampling: Formulation excipients, particularly PEG400 and Tween 80, are absorbed systemically and can cause significant ion suppression (up to 80-90%) in LC-MS/MS analysis during early PK time points (e.g., 5 min, 15 min)[5]. To mitigate this, bioanalytical protocols must incorporate robust sample clean-up (e.g., Solid Phase Extraction or Liquid-Liquid Extraction) rather than simple protein precipitation.

References

  • Nanjwade, B. K., et al. "Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions." National Center for Biotechnology Information (NCBI),[Link]

  • MDPI. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." MDPI Pharmaceutics,[Link]

  • MDPI. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." MDPI Pharmaceutics,[Link]

  • European Medicines Agency (EMA). "Cyclodextrins used as excipients." EMA,[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Proactive Stability Management for 7-Ethoxy-2-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-Ethoxy-2-methylquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of quinoline chemistry and best practices in pharmaceutical sciences.

I. Understanding the Stability of 7-Ethoxy-2-methylquinolin-4-ol: A Proactive Approach

7-Ethoxy-2-methylquinolin-4-ol, a member of the quinolinol family, is a valuable building block in medicinal chemistry and drug discovery.[1] However, like many heterocyclic compounds, its stability can be compromised by environmental factors, leading to the formation of impurities that can confound experimental results and impact the reproducibility of your research. This guide will equip you with the knowledge to proactively prevent degradation.

The primary drivers of degradation for quinoline derivatives are generally understood to be photodegradation, oxidation, and hydrolysis.[2][3] The electron-rich nature of the quinoline ring system, coupled with the activating ethoxy and hydroxyl groups, makes 7-Ethoxy-2-methylquinolin-4-ol susceptible to these degradation pathways.

II. Frequently Asked Questions (FAQs) for Long-Term Storage

This section addresses common questions regarding the handling and storage of 7-Ethoxy-2-methylquinolin-4-ol.

Q1: What are the optimal storage conditions for solid 7-Ethoxy-2-methylquinolin-4-ol?

A1: For maximal long-term stability, solid 7-Ethoxy-2-methylquinolin-4-ol should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[4][5] The vial should be stored in a cool, dark, and dry environment. For extended storage periods, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[6][7] To further mitigate degradation from atmospheric oxygen and humidity, storing the compound under an inert atmosphere, such as argon or nitrogen, is a best practice.[8][9]

Q2: My solid compound has changed color. What should I do?

A2: A change in color, such as darkening, is a visual indicator of potential degradation, likely due to oxidation or photodegradation.[5] It is strongly advised to discard the discolored compound as its purity is compromised. To prevent this, always store the compound under the recommended conditions (see Q1).

Q3: How should I prepare and store solutions of 7-Ethoxy-2-methylquinolin-4-ol?

A3: Whenever possible, prepare solutions fresh for each experiment. If storage in solution is unavoidable, use high-purity, anhydrous solvents.[3] Aliquot the solution into single-use vials to minimize repeated freeze-thaw cycles, which can accelerate degradation.[6] These vials should be tightly sealed with minimal headspace and stored at -80°C for long-term preservation.[5] For aqueous solutions, it is crucial to control the pH with buffers, as quinoline compounds can be susceptible to both acid and base-catalyzed hydrolysis.[2]

Q4: What are the primary degradation pathways I should be aware of?

A4: The main degradation pathways for compounds with a quinolin-4-ol scaffold are:

  • Oxidation: The electron-rich aromatic system is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation products.[2]

  • Hydrolysis: The ethoxy group may be susceptible to hydrolysis under strongly acidic or basic conditions.

The following diagram illustrates these potential degradation pathways.

A 7-Ethoxy-2-methylquinolin-4-ol B Oxidation Products A->B O2, light, metal ions C Photodegradation Products A->C UV/Visible Light D Hydrolysis Products A->D H+ or OH-

Caption: Potential degradation pathways for 7-Ethoxy-2-methylquinolin-4-ol.

III. Troubleshooting Guide: Investigating Compound Degradation

If you suspect that your 7-Ethoxy-2-methylquinolin-4-ol has degraded, this guide will help you diagnose and address the issue.

Observation Potential Cause Recommended Action
Inconsistent or unexpected experimental results Degradation of the compound leading to reduced potency or the presence of interfering byproducts.1. Verify the storage conditions of your compound against the recommendations in the FAQ section. 2. Prepare fresh solutions from a new stock of the compound. 3. Perform a purity analysis using a stability-indicating method like HPLC (see Protocol 1).
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.1. Compare the chromatogram of the suspect sample with a reference standard or a freshly prepared sample. 2. Attempt to identify the degradation products using mass spectrometry. 3. Conduct a forced degradation study (see Protocol 2) to understand the degradation profile under specific stress conditions.
Difficulty in dissolving the solid compound The compound may have absorbed moisture, leading to changes in its physical properties.1. Ensure the use of an appropriate, high-purity, anhydrous solvent. 2. Gentle warming and vortexing may aid dissolution, but avoid excessive heat.[5] 3. If moisture absorption is suspected, consider drying the compound under a vacuum, exercising caution due to its chemical nature.

IV. Experimental Protocols for Stability Assessment

To ensure the integrity of your experimental work, it is crucial to have robust methods for assessing the stability of 7-Ethoxy-2-methylquinolin-4-ol.

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general approach for developing an HPLC method to separate the parent compound from its potential degradation products.

  • Column Selection: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance. A photodiode array (PDA) detector is ideal for monitoring peak purity.

  • Method Validation: The method should be validated to demonstrate that it is "stability-indicating," meaning it can resolve the parent peak from all potential degradation product peaks. This is typically achieved by analyzing samples from a forced degradation study (see Protocol 2).[2][10]

The following diagram outlines the workflow for developing a stability-indicating HPLC method.

cluster_0 Method Development cluster_1 Forced Degradation Study cluster_2 Method Validation A Select Column & Mobile Phase B Optimize Gradient & Flow Rate A->B C Set Detection Wavelength B->C D Generate Stressed Samples C->D E Analyze Stressed Samples D->E F Assess Peak Purity & Resolution E->F G Validate Method Parameters F->G H H G->H Validated Method

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the potential degradation pathways of 7-Ethoxy-2-methylquinolin-4-ol and for validating your analytical methods.[2]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours, sampling at various time points.[2]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and monitor over time.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and monitor.[2]

    • Thermal Degradation: Place a solid sample of the compound in an oven at 60-80°C and sample at various time points.[2]

    • Photolytic Degradation: Expose a solution of the compound in a chemically inert, transparent container to a light source that provides both UV and visible light.[2]

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method (Protocol 1).

V. References

  • Li, Y., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(9), 1435-1442.

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety data sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]

  • Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 128-133.

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Environment, Health, and Safety - Lawrence Berkeley National Laboratory. (n.d.). Proper Management of Chemicals. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Ethoxyquin (Animal and Fishery Products). Retrieved from [Link]

  • Belal, F., El-Enany, N., & Wahba, M. E. K. (2017). Analytical methods for the determination of some selected 4-quinolone antibacterials. Reviews in Analytical Chemistry, 36(2), 20150020.

  • Journal of Analytical Chemistry. (2025). Journal of Analytical Chemistry. Retrieved from [Link]

  • Schmidt, S., & Copley, S. D. (2014). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Protein Engineering, Design and Selection, 27(10), 321-329.

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

  • Wang, Y., et al. (2025). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. mSystems, e00539-25.

  • Ghorbani, M., Aghamohammadhassan, M., & Ghorbani-Kalhor, E. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Analytical and Bioanalytical Chemistry Research, 9(4), 319-330.

  • Orozco-Castañeda, H. J., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1999.

Sources

Technical Support Center: Resolving Peak Tailing in 7-Ethoxy-2-methylquinolin-4-ol Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with quinoline derivatives.

7-Ethoxy-2-methylquinolin-4-ol is an amphoteric compound characterized by a basic nitrogen within its quinoline ring and a hydroxyl group. This specific structural profile makes it highly susceptible to non-ideal chromatographic behavior—most notably, severe peak tailing. The following guide provides field-proven, self-validating troubleshooting strategies to isolate and resolve these issues.

Mechanistic Overview of Peak Tailing

In reversed-phase High-Performance Liquid Chromatography (HPLC), the primary retention mechanism should be non-specific hydrophobic partitioning. However, the basic nitrogen of 7-Ethoxy-2-methylquinolin-4-ol introduces a secondary retention mechanism. At mid-to-high pH levels, residual silanol groups on the silica stationary phase ionize into negatively charged species ( Si−O− ). The protonated basic nitrogen of the analyte interacts strongly with these ionized silanols via electrostatic attraction (ion-exchange), causing a fraction of the molecules to lag behind the main band and creating an asymmetrical "tail"[1].

Mechanism of silanol-induced peak tailing and resolution strategies.

Frequently Asked Questions (Troubleshooting)

Q1: How is peak tailing quantified, and what is the acceptable threshold for 7-Ethoxy-2-methylquinolin-4-ol? A1: Peak tailing is mathematically defined by the Asymmetry factor ( As​ ) or the USP Tailing factor ( Tf​ ). As​ is calculated at 10% of the peak height, while Tf​ is calculated at 5% of the peak height[1]. A perfectly symmetrical Gaussian peak has a value of 1.0. For basic pharmaceuticals like quinoline derivatives, an As​ or Tf​ value of ≤1.2 is ideal, though values up to 1.5 are often acceptable for routine assays[1]. Values >1.5 compromise resolution and quantitative accuracy[2].

Q2: Why does adjusting the mobile phase pH fix the tailing issue? A2: Adjusting the mobile phase to a low pH (typically 2.5–3.0) directly addresses the root causality of the secondary interaction. Because silanol groups are acidic ( pKa​≈3.5−4.5 ), operating below pH 3.0 ensures they are fully protonated into their neutral state ( Si−OH )[1][3]. Without the negative charge on the stationary phase, the electrostatic attraction with the basic quinoline nitrogen is eliminated, restoring peak symmetry[1][2].

Q3: If I cannot lower my pH due to method constraints, what are my alternatives? A3: If a neutral or high pH must be maintained, you have two primary options:

  • Mobile Phase Additives: Introduce a competing base, such as 5–20 mM Triethylamine (TEA), to the mobile phase. TEA binds to the active silanols, acting as a sacrificial silanol suppressor to shield the analyte[3][4]. Note: This can accelerate the hydrolysis of the column's end-capping, reducing column lifetime[3].

  • Column Chemistry: Switch to a base-deactivated, heavily end-capped, or polar-embedded column (e.g., amide-embedded C18). Polar-embedded phases form internal hydrogen bonds with adjacent silanols, providing a steric shield that prevents basic analytes from reaching active sites[5][6].

Q4: How can I tell if the tailing is caused by chemistry (silanols) or a physical system issue (plumbing/overload)? A4: The diagnostic key is observation across multiple peaks. If all peaks in your chromatogram tail equally, the root cause is physical—such as extra-column dead volume from a slipped PEEK fitting, a blocked inlet frit, or mass overload[7]. If only the basic 7-Ethoxy-2-methylquinolin-4-ol tails while neutral analytes remain sharp, the issue is chemical (silanol interactions).

Diagnostic Workflow

Step-by-step diagnostic workflow for resolving peak tailing in HPLC.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating systems. The following protocols use internal controls to definitively prove the root cause of peak tailing.

Protocol A: Validating Chemical Tailing via Mobile Phase Optimization

Objective: Prove that secondary silanol interactions are the sole cause of tailing by using a neutral reference marker and pH manipulation.

  • Prepare a System Suitability Standard: Dissolve 7-Ethoxy-2-methylquinolin-4-ol (100 µg/mL) and a neutral hydrophobic marker (e.g., Toluene, 50 µg/mL) in the initial mobile phase.

  • Baseline Evaluation (pH 7.0): Inject 5 µL of the standard using a neutral mobile phase (e.g., 50:50 Water:Acetonitrile). Calculate the Asymmetry factor ( As​ ) for both peaks.

    • Validation Check: If the neutral marker yields As​≈1.0 but the quinoline yields As​>1.5 , the tailing is definitively chemical[1].

  • Low-pH Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated phosphoric acid. Filter through a 0.22 µm membrane.

  • Low-pH Evaluation: Flush the column with the new mobile phase (50:50 pH 2.5 Buffer:Acetonitrile) for at least 10 column volumes. Reinject the standard.

  • Causality Confirmation: Measure the new As​ . A reduction of the quinoline As​ to <1.2 confirms that protonating the silanols successfully eliminated the ion-exchange retention mechanism[1][3].

Protocol B: Diagnosing Mass Overload vs. Extra-Column Volume

Objective: Systematically rule out physical and concentration-based causes of peak tailing if Protocol A fails or if the neutral marker also tails.

  • Volume Overload Check: Reduce the injection volume from 10 µL to 2 µL while keeping the sample concentration constant. If peak symmetry improves, the initial injection volume was too large for the column's internal diameter, causing band broadening and tailing[7].

  • Mass Overload Check: Dilute the sample concentration by a factor of 10 (e.g., from 100 µg/mL to 10 µg/mL) and inject the original 10 µL volume.

    • Validation Check: If As​ approaches 1.0 upon dilution, the stationary phase capacity was previously exceeded (mass overload)[2].

  • Plumbing & Dead Volume Inspection: If both neutral and basic peaks tail regardless of concentration or injection volume, inspect all PEEK tubing connections to ensure they are seated flush against the column inlet. Replace the guard column to rule out frit blockage from sample matrix precipitation[7].

Quantitative Data Summary

The table below summarizes the expected quantitative impact of various troubleshooting strategies on the chromatography of 7-Ethoxy-2-methylquinolin-4-ol, utilizing a neutral marker as a control.

Experimental ConditionQuinoline As​ Neutral Marker As​ Theoretical Plates ( N )Diagnostic Conclusion
pH 7.0, Standard C18 2.451.054,200Severe silanol interaction (Chemical)
pH 2.5, Standard C18 1.351.029,500Silanols protonated; symmetry improved
pH 2.5, Polar-Embedded 1.081.0112,100Complete steric shielding achieved
Mass Overload (10x Conc.) 2.101.953,100Stationary phase capacity exceeded
Loose PEEK Fitting 1.851.802,500Extra-column dead volume (Physical)

References

  • Element Lab Solutions - Peak Tailing in HPLC. Available at: [Link][1]

  • Chrom Tech, Inc. - What Causes Peak Tailing in HPLC? Available at: [Link][5]

  • Phenomenex - HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link][3]

  • MicroSolv - Base‑Deactivated HPLC Column? Understanding Silanol Activity. Available at: [Link][6]

  • ACD/Labs - An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at:[Link][2]

  • Waters Corporation - Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Restek - Troubleshooting HPLC- Tailing Peaks. Available at: [Link][7]

  • Phenomenex - How to Reduce Peak Tailing in HPLC? Available at: [Link][4]

Sources

Validation & Comparative

Comparative Efficacy Guide: 7-Ethoxy-2-methylquinolin-4-ol vs. Chloroquine in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant Plasmodium falciparum has severely compromised the clinical utility of legacy 4-aminoquinolines like Chloroquine (CQ) . To circumvent resistance mechanisms—primarily mutations in the PfCRT efflux pump—drug development has pivoted toward orthogonal targets. The 4(1H)-quinolone scaffold, represented by 7-Ethoxy-2-methylquinolin-4-ol , has emerged as a highly promising pharmacophore. Unlike CQ, which targets heme detoxification in the digestive vacuole, 4-quinolones target the mitochondrial cytochrome bc1​ complex[1].

This guide provides a rigorous, data-backed comparison of these two scaffolds, detailing their structural divergence, mechanisms of action (MoA), and the self-validating experimental protocols required to evaluate their efficacy.

Structural and Mechanistic Divergence

The fundamental differences in the efficacy profiles of these two compounds stem from their distinct physicochemical properties and intracellular targets.

Chloroquine: The Hemozoin Inhibitor

Chloroquine is a 4-aminoquinoline characterized by a basic diethylamino-1-methylbutylamino side chain. This basicity is critical; it drives the accumulation of the drug within the highly acidic digestive vacuole (pH ~4.7) of the Plasmodium parasite via ion trapping. Once inside, CQ binds to toxic free hematin (released during hemoglobin degradation), preventing its polymerization into inert hemozoin crystals. The resulting buildup of free heme rapidly kills the parasite[2].

7-Ethoxy-2-methylquinolin-4-ol: The Cytochrome bc1​ Inhibitor

7-Ethoxy-2-methylquinolin-4-ol is a 4-hydroxyquinoline that exists predominantly in its 4(1H)-quinolone tautomeric form. It lacks the basic side chain of CQ, meaning it does not accumulate in the digestive vacuole. Instead, its lipophilic nature allows it to penetrate the parasite's inner mitochondrial membrane.

  • Mechanistic Causality: The 4-quinolone core acts as an ubiquinone antagonist. It binds specifically to the Qo site of the cytochrome bc1​ complex, halting the electron transport chain[3]. Because pyrimidine biosynthesis in Plasmodium relies entirely on the ubiquinone-dependent enzyme dihydroorotate dehydrogenase (DHODH), bc1​ inhibition rapidly starves the parasite of pyrimidines, leading to death[1]. Furthermore, the 7-ethoxy substitution provides enhanced metabolic stability against O-dealkylation compared to traditional 7-methoxy derivatives (like Endochin)[1].

MOA CQ Chloroquine (4-Aminoquinoline) DV Digestive Vacuole (Acidic pH) CQ->DV Ion Trapping Hemozoin Hemozoin (Non-toxic) CQ->Hemozoin Inhibits Quinolone 7-Ethoxy-2-methylquinolin-4-ol (4-Quinolone) Mito Mitochondrion (Inner Membrane) Quinolone->Mito Penetrates CytBC1 Cytochrome bc1 Complex (Qo Site) Quinolone->CytBC1 Binds Qo Site Heme Free Heme (Toxic) Heme->Hemozoin Polymerization DHODH DHODH Enzyme (Pyrimidine Synthesis) CytBC1->DHODH Disrupts Electron Transport

Figure 1: Divergent mechanisms of action between Chloroquine and 4-Quinolone scaffolds.

Comparative Efficacy and Resistance Profiles

Chloroquine is strictly a blood schizonticide. In contrast, 4-quinolones exhibit multi-stage activity, targeting asexual blood stages, hepatic (liver) stages, and sexual gametocytes (transmission-blocking)[3].

Note: While the unsubstituted 7-ethoxy-2-methylquinolin-4-ol core exhibits moderate baseline activity (IC50 ~1-5 µM), Structure-Activity Relationship (SAR) studies show that adding a lipophilic chain at the 3-position drives the IC50 into the low nanomolar range[1]. The data below reflects the optimized 4-quinolone pharmacophore versus standard CQ.

Table 1: Quantitative Efficacy and Stage Specificity Comparison
Parameter / StrainChloroquine (CQ)Optimized 4-Quinolone (7-Ethoxy Core)Causality of Resistance / Efficacy
Pf 3D7 (Wild-Type) 10 - 15 nM1 - 5 nMBoth scaffolds are highly effective against susceptible strains.
Pf Dd2 (CQ-Resistant) > 150 nM2 - 6 nMCQ fails due to PfCRT mutations pumping it out of the vacuole. Quinolones bypass this entirely.
Pf TM90-C2B (ATQ-Resistant) 15 - 20 nM8 - 15 nMTM90-C2B has a Y268S mutation in the bc1​ complex[3]. Optimized quinolones maintain binding affinity despite this mutation.
Liver Stage Efficacy InactiveHighly ActiveCQ cannot target liver stages. Quinolones inhibit hepatic bc1​ respiration[3].
Transmission Blocking InactiveActiveQuinolones inhibit gametocyte exflagellation, preventing mosquito infection[3].

Experimental Methodologies for Efficacy Validation

To objectively compare these compounds, researchers must employ a self-validating system of orthogonal assays. The following step-by-step protocols ensure that both the phenotype (parasite death) and the specific mechanism (target engagement) are confirmed.

Protocol A: SYBR Green I Parasite Viability Assay (Phenotypic Screen)

Purpose: To determine the overall IC50 across wild-type and resistant strains. Causality: SYBR Green I intercalates into parasite DNA. Because mature human red blood cells lack a nucleus, fluorescent signal is strictly proportional to parasite proliferation.

  • Preparation: Culture P. falciparum strains (3D7, Dd2, TM90-C2B) in human erythrocytes at 2% hematocrit and 0.3% parasitemia.

  • Dosing: Dispense compounds (CQ and 4-Quinolone) into 96-well plates using a 3-fold serial dilution (range: 10 µM to 0.1 nM).

  • Incubation: Incubate plates for 72 hours at 37°C under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2).

  • Lysis & Staining: Add lysis buffer containing SYBR Green I dye. Incubate in the dark for 1 hour.

  • Readout: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC50 using non-linear regression.

Protocol B: Cytochrome bc1​ Complex Activity Assay (Quinolone Validation)

Purpose: To confirm that the 4-quinolone specifically targets mitochondrial respiration[1]. Causality: By measuring the reduction of cytochrome c (which absorbs light at 550 nm), we can directly quantify electron flow through the bc1​ complex.

  • Mitochondrial Isolation: Isolate mitochondria from P. falciparum cultures using nitrogen cavitation and differential centrifugation.

  • Reaction Mixture: Combine mitochondrial extract with decylubiquinol (electron donor) and oxidized cytochrome c (electron acceptor) in a spectrophotometer cuvette.

  • Inhibition: Introduce 7-ethoxy-2-methylquinolin-4-ol at varying concentrations. Use Atovaquone as a positive control.

  • Measurement: Monitor the increase in absorbance at 550 nm over 5 minutes. A flattening of the curve indicates successful bc1​ inhibition.

Protocol C: β -Hematin Inhibition Assay (CQ Validation)

Purpose: To confirm that the 4-quinolone does not act via the CQ mechanism. Causality: In vitro, hematin can be chemically induced to polymerize into β -hematin (synthetic hemozoin). CQ will inhibit this, while the 4-quinolone should show no effect, proving orthogonal MoA.

  • Reaction Setup: Dissolve hemin chloride in NaOH, then neutralize with acetate buffer (pH 5.0) to initiate polymerization.

  • Incubation: Add test compounds and incubate at 37°C for 18 hours.

  • Quantification: Wash the precipitate with DMSO to remove unreacted hemin. Dissolve the remaining β -hematin in NaOH and measure absorbance at 405 nm.

Workflow Start Compound Library (CQ & 7-Ethoxy-4-Quinolone) Split1 Phenotypic Screening (Pf 3D7, Dd2, TM90-C2B) Start->Split1 Split2 Target-Specific Biochemical Assays Start->Split2 Assay1 SYBR Green I Assay (IC50 Determination) Split1->Assay1 Assay2 β-Hematin Inhibition (Validates CQ MoA) Split2->Assay2 Assay3 Cytochrome c Reduction (Validates Quinolone MoA) Split2->Assay3 Data Data Synthesis & Dose-Response (Orthogonal Validation) Assay1->Data Assay2->Data Assay3->Data

Figure 2: Self-validating experimental workflow for comparing antimalarial efficacy and target engagement.

Conclusion for Drug Developers

While Chloroquine remains a vital tool for studying basic parasite biology, its clinical future is limited by PfCRT-mediated resistance. The 7-Ethoxy-2-methylquinolin-4-ol scaffold represents a superior starting point for modern antimalarial drug design. By shifting the target from the digestive vacuole to the mitochondrial cytochrome bc1​ complex, this 4-quinolone core not only bypasses existing CQ resistance but also unlocks multi-stage efficacy, making it a prime candidate for next-generation malaria eradication campaigns.

References

  • Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Evaluation of the Activity of 4-Quinolones against Multi-Life Stages of Plasmodium spp Source: ResearchGate / NIH URL:[Link]

  • Atovaquone, chloroquine, primaquine, quinine and tetracycline: antiproliferative effects of relevant antimalarials on Neospora caninum Source: SciELO URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating 7-Ethoxy-2-methylquinolin-4-ol Purity using LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Quinolone Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Even minute impurities can have profound impacts, potentially altering pharmacological activity, increasing toxicity, or affecting the stability of the final drug product.[3] 7-Ethoxy-2-methylquinolin-4-ol, a quinolone derivative, serves as a vital building block in the synthesis of various pharmacologically active molecules. Its structural integrity is paramount.

This guide provides an in-depth, field-proven methodology for the validation of 7-Ethoxy-2-methylquinolin-4-ol purity, championing Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard. We will dissect the causality behind our experimental choices, compare LC-MS to alternative analytical techniques, and provide a self-validating protocol grounded in the principles of scientific integrity and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH).[4][5]

The Premier Approach: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For the comprehensive purity assessment of a molecule like 7-Ethoxy-2-methylquinolin-4-ol, HPLC coupled with Mass Spectrometry (LC-MS) offers an unparalleled combination of separation efficiency, sensitivity, and specificity.[2] While traditional HPLC with UV detection can quantify known impurities against a reference standard, it falls short when encountering unknown peaks, offering only a retention time. LC-MS overcomes this by providing mass-to-charge ratio (m/z) data, which is a direct measure of a molecule's identity, enabling the characterization of unknowns and providing definitive confirmation of knowns.[6]

Causality in Method Development: Why These Parameters?

Our recommended protocol is not an arbitrary selection of parameters but a reasoned approach based on the physicochemical properties of 7-Ethoxy-2-methylquinolin-4-ol (Molecular Weight: 203.24 g/mol ) and extensive experience with similar heterocyclic compounds.

  • Stationary Phase (Column): A C18 reversed-phase column is the workhorse for moderately polar compounds. Its hydrophobic alkyl chains provide excellent retention and separation for the quinolone ring system, while allowing for elution with a standard aqueous/organic mobile phase gradient.[7][8]

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is chosen for two critical reasons. First, the gradient elution ensures that impurities with a wide range of polarities are effectively separated and eluted as sharp peaks. Second, formic acid acidifies the mobile phase, promoting the protonation of the analyte ([M+H]+) in the mass spectrometer's electrospray ionization (ESI) source, which is crucial for achieving high sensitivity.[8]

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer is selected for its versatility. It can be operated in full scan mode to search for all potential impurities or in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification of specific target impurities.[8][9] The specificity of MRM is essential for accurately measuring trace-level impurities in the presence of the high-concentration parent compound.

Experimental Workflow for LC-MS Purity Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh 1 mg of 7-Ethoxy-2-methylquinolin-4-ol B Dissolve in 1 mL (50:50 Acetonitrile:Water) A->B C Vortex & Sonicate to Ensure Dissolution B->C D Filter with 0.22 µm Syringe Filter C->D E Inject 5 µL into LC-MS System D->E F Separation on C18 Column (Gradient Elution) E->F G ESI+ Ionization F->G H MS Detection (Full Scan & MRM) G->H I Integrate Chromatographic Peaks H->I J Identify Impurities by Mass (m/z) I->J K Calculate Area % Purity J->K

Caption: A generalized workflow for the LC-MS analysis of 7-Ethoxy-2-methylquinolin-4-ol.

Detailed LC-MS Protocol

1. Instrumentation:

  • HPLC or UHPLC system with a binary pump and autosampler.

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

2. Reagents & Materials:

  • 7-Ethoxy-2-methylquinolin-4-ol sample.

  • LC-MS grade Acetonitrile.

  • LC-MS grade Water.

  • LC-MS grade Formic Acid.

  • Recommended Column: C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size.

3. Sample Preparation:

  • Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

4. LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

5. MS Conditions:

  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: +4000 V.

  • Drying Gas Temperature: 300 °C.

  • Nebulizer Gas Pressure: 35 psi.

  • Full Scan Acquisition: m/z 100-1000.

  • MRM Transitions (for known impurities):

    • Parent Compound: Precursor m/z 204.2 -> Product ions (determine by infusion, e.g., 175.2, 158.2).

    • Transitions for potential impurities would be developed as they are identified.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is the recommended method, a comprehensive guide must acknowledge other available techniques. The choice of method often depends on the specific requirements of the analysis, such as whether it is for routine quality control, initial characterization, or troubleshooting.

Technique Selectivity & Specificity Sensitivity (LOD/LOQ) Quantitative Accuracy Structural Elucidation Best For
LC-MS Very High: Mass detection provides definitive identification.[2][6]Excellent: Capable of detecting trace and ultra-trace level impurities.[10]High: Excellent linearity and reproducibility with appropriate internal standards.Good: MS/MS fragmentation provides structural clues for unknown identification.Definitive purity assessment, impurity identification, and method validation.
HPLC-UV Moderate: Relies on chromatographic separation alone. Co-elution is a risk.[3]Good: Suitable for impurities at the ~0.05% level and above.Excellent: The gold standard for routine quantification of known impurities.None: Provides no structural information.Routine QC, assay, and stability testing for known analytes.
GC-MS High: Good for volatile impurities.Excellent: Very sensitive for compounds amenable to GC.High: Reliable quantification.Good: Extensive mass spectral libraries available for identification.Analysis of residual solvents and volatile synthesis byproducts.[2]
NMR Very High: Provides detailed molecular structure.Low: Significantly less sensitive than MS; not suitable for trace impurities.[2]Excellent (qNMR): Can provide absolute quantification without a reference standard.Excellent: The most powerful tool for unambiguous structure determination.Characterization of isolated impurities and primary reference standards.

A Self-Validating System: Adherence to ICH Q2(R2) Guidelines

An analytical method is only as reliable as its validation.[11] Following the ICH Q2(R2) guideline ensures the method is fit for its intended purpose.[4][5] The LC-MS protocol described must be validated for specificity, linearity, range, accuracy, and precision.

  • Specificity/Selectivity: This is the method's ability to assess the analyte unequivocally in the presence of other components. In LC-MS, specificity is inherently high. It is demonstrated by separating known impurities and showing that the mass detector can distinguish the parent compound from its impurities and any matrix components.[4]

  • Linearity & Range: A calibration curve is generated by preparing a series of standards at different concentrations. The method is linear if the response is directly proportional to the concentration. For purity analysis, this should be demonstrated from the Limit of Quantitation (LOQ) up to ~120% of the impurity specification limit.[10]

  • Accuracy: Accuracy is determined by spiking a clean sample matrix with known amounts of impurities at different concentration levels (e.g., 80%, 100%, and 120% of the target level) and measuring the recovery.[10]

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval. This is tested by performing multiple analyses of the same sample.

    • Intermediate Precision: Evaluates the method's reliability when used by different analysts, on different days, or with different equipment.

Identifying Potential Impurities: A Logic-Driven Approach

The true power of LC-MS shines in the identification of unknown peaks. The synthesis of quinolines, often via methods like the Skraup or Doebner-von Miller reactions, can introduce specific impurities. These may include unreacted starting materials (e.g., aniline derivatives), partially saturated quinoline byproducts, or products from side-reactions like aldol condensation.[12]

Impurity_ID_Logic A Detect Unknown Peak in Chromatogram B Step 1: Analyze MS1 Spectrum Determine Accurate Mass (m/z) Propose Elemental Formula A->B Obtain Mass Data C Step 2: Perform MS/MS Fragment the Precursor Ion Obtain Fragmentation Pattern B->C Isolate for Fragmentation D Step 3: Propose Structure Match Fragments to Substructures Compare with Known Synthesis Pathways C->D Interpret Spectra E Step 4: Confirm Structure Synthesize Proposed Impurity as a Standard Confirm Retention Time & MS/MS Match D->E Verify Hypothesis

Caption: Logical workflow for the identification of an unknown impurity using LC-MS/MS.

Conclusion

Validating the purity of 7-Ethoxy-2-methylquinolin-4-ol is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While several analytical techniques have merit, LC-MS provides the most robust, sensitive, and specific platform for this purpose. It not only allows for precise quantification but also provides invaluable mass information for the confident identification of known and unknown impurities. By following a systematically developed and rigorously validated LC-MS method, as outlined in this guide, researchers and drug development professionals can ensure the integrity of their chemical intermediates and build a strong foundation for their regulatory submissions.

References

  • Identification of common byproducts in quinoline synthesis. Benchchem.
  • A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine. Benchchem.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Tutorial Review on LC-MS Method Valid
  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Valid
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personaliz
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting M
  • Identity Confirmation and Accurate Quantitation of a Genotoxic Impurity... Thermo Fisher Scientific.
  • Application Notes & Protocols for the Detection of 7-Methyl-4-nitroquinoline 1-oxide by Mass Spectrometry. Benchchem.
  • LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa.

Sources

A Researcher's Guide to Evaluating 7-Ethoxy-2-methylquinolin-4-ol: A Comparative Analysis of Cytotoxicity in Human Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals investigating novel therapeutic agents, the quinoline scaffold represents a privileged structure with a well-documented history of diverse biological activities. Within this class, 7-Ethoxy-2-methylquinolin-4-ol is a compound of interest for its potential cytotoxic effects. This guide provides a comprehensive framework for evaluating its potency, framed within the context of related quinolin-4-one derivatives, and offers detailed, field-proven protocols for determining its half-maximal inhibitory concentration (IC50) in various human cell lines.

Mechanistic Insights: Unraveling the Potential of Quinolone Scaffolds

While specific mechanistic data for 7-Ethoxy-2-methylquinolin-4-ol is not extensively available in public literature, the broader class of quinolin-4-one derivatives has been shown to exert cytotoxic effects through multiple pathways.[1][2] Understanding these potential mechanisms is crucial for designing robust experimental strategies and interpreting results.

Key putative mechanisms of action for quinoline derivatives include:

  • Enzyme Inhibition: A significant number of quinoline compounds function by inhibiting enzymes critical for cell survival and proliferation.[2] This includes topoisomerases, which are essential for DNA replication and repair, and various protein kinases involved in cell signaling cascades.[2][3]

  • Induction of Apoptosis: Many quinoline analogs have been demonstrated to trigger programmed cell death, or apoptosis.[2] This can occur through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.[2]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of cytotoxic quinolines, often leading to arrest at the G2/M or S phase.[2]

The ethoxy and methyl substitutions on the 7-Ethoxy-2-methylquinolin-4-ol molecule will undoubtedly influence its specific interactions with biological targets. The ethoxy group, for instance, may alter the compound's lipophilicity, thereby affecting its cell permeability and target engagement.

7-Ethoxy-2-methylquinolin-4-ol 7-Ethoxy-2-methylquinolin-4-ol Enzyme Inhibition Enzyme Inhibition 7-Ethoxy-2-methylquinolin-4-ol->Enzyme Inhibition Induction of Apoptosis Induction of Apoptosis 7-Ethoxy-2-methylquinolin-4-ol->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest 7-Ethoxy-2-methylquinolin-4-ol->Cell Cycle Arrest Cytotoxicity Cytotoxicity Enzyme Inhibition->Cytotoxicity Induction of Apoptosis->Cytotoxicity Cell Cycle Arrest->Cytotoxicity

Caption: Putative mechanisms of cytotoxic action for quinolin-4-one derivatives.

Comparative Cytotoxicity: Benchmarking Against Related Analogs

Compound/AnalogCell LineIC50 (µM)Reference
Benzylidene derivative 20 Colo 320 (colon adenocarcinoma)4.61[4]
4-Hydroxyquinoline derivative 13b Colo 320 (colon adenocarcinoma)4.58[4]
4-Hydroxyquinoline derivative 13a Colo 320 (colon adenocarcinoma)8.19[4]
4-Alkoxy-2-arylquinoline 14m Leukemia (SR)0.133[3]
4-Alkoxy-2-arylquinoline 14m Non-Small Cell Lung Cancer (NCI-H226)0.343[3]
4-Alkoxy-2-arylquinoline 14m Colon Cancer (COLO205)0.401[3]

This table is for comparative purposes and highlights the cytotoxic potential within the broader quinoline class. The actual IC50 of 7-Ethoxy-2-methylquinolin-4-ol will need to be determined experimentally.

Experimental Protocols for IC50 Determination

To accurately quantify the cytotoxic potential of 7-Ethoxy-2-methylquinolin-4-ol, standardized and validated in vitro assays are essential. The following sections provide detailed, step-by-step protocols for two of the most widely accepted methods: the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[5][6][7] Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][8] The intensity of the resulting color is directly proportional to the number of living cells.[8]

cluster_0 Cell Preparation & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay Seed cells in 96-well plate Seed cells in 96-well plate Incubate overnight Incubate overnight Seed cells in 96-well plate->Incubate overnight Add serial dilutions of 7-Ethoxy-2-methylquinolin-4-ol Add serial dilutions of 7-Ethoxy-2-methylquinolin-4-ol Incubate overnight->Add serial dilutions of 7-Ethoxy-2-methylquinolin-4-ol Incubate for 48-72 hours Incubate for 48-72 hours Add serial dilutions of 7-Ethoxy-2-methylquinolin-4-ol->Incubate for 48-72 hours Add MTT solution Add MTT solution Incubate for 48-72 hours->Add MTT solution Incubate for 2-4 hours Incubate for 2-4 hours Add MTT solution->Incubate for 2-4 hours Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate for 2-4 hours->Add solubilization solution (e.g., DMSO) Read absorbance at 570 nm Read absorbance at 570 nm Add solubilization solution (e.g., DMSO)->Read absorbance at 570 nm

Caption: Workflow for determining IC50 using the MTT assay.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.[9]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 7-Ethoxy-2-methylquinolin-4-ol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for a period that is relevant to the cell doubling time and the anticipated mechanism of action of the compound (typically 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[5][6]

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[7][10]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[8][11]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5][8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the binding of the aminoxanthene dye, sulforhodamine B, to the basic amino acid residues of cellular proteins under mildly acidic conditions.[13][14] The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of viable cells.[15]

cluster_0 Cell Preparation & Treatment cluster_1 Cell Fixation & Staining cluster_2 Dye Solubilization & Reading Seed and treat cells as in MTT protocol Seed and treat cells as in MTT protocol Incubate for 48-72 hours Incubate for 48-72 hours Seed and treat cells as in MTT protocol->Incubate for 48-72 hours Fix cells with cold TCA Fix cells with cold TCA Incubate for 48-72 hours->Fix cells with cold TCA Wash with water and air dry Wash with water and air dry Fix cells with cold TCA->Wash with water and air dry Stain with SRB solution Stain with SRB solution Wash with water and air dry->Stain with SRB solution Wash with 1% acetic acid and air dry Wash with 1% acetic acid and air dry Stain with SRB solution->Wash with 1% acetic acid and air dry Solubilize bound dye with Tris base Solubilize bound dye with Tris base Wash with 1% acetic acid and air dry->Solubilize bound dye with Tris base Read absorbance at 510-565 nm Read absorbance at 510-565 nm Solubilize bound dye with Tris base->Read absorbance at 510-565 nm

Caption: Workflow for determining IC50 using the SRB assay.

  • Cell Seeding and Treatment:

    • Follow steps 1-3 of the MTT protocol for cell seeding, compound preparation, and incubation.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • Incubate the plate at 4°C for 1 hour to fix the cells.[13][16]

  • Washing:

    • Carefully wash the plates four to five times with slow-running tap water to remove the TCA and dead cells.

    • Allow the plates to air dry completely.[16]

  • SRB Staining:

    • Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[13]

    • Incubate at room temperature for 30 minutes.[13]

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[13][16]

    • Allow the plates to air dry.

  • Solubilization and Absorbance Reading:

    • Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13][14]

    • Shake the plate for 5-10 minutes on a shaker.

    • Measure the absorbance at a wavelength between 510 nm and 565 nm.[14][15]

  • Data Analysis:

    • Perform data analysis as described in step 6 of the MTT protocol.

Conclusion and Future Directions

While the precise cytotoxic profile of 7-Ethoxy-2-methylquinolin-4-ol remains to be elucidated, the established bioactivity of the quinolin-4-one scaffold suggests its potential as a cytotoxic agent. The detailed protocols provided in this guide offer a robust framework for researchers to systematically determine the IC50 values of this compound across a panel of human cell lines. Subsequent studies should focus on elucidating its specific mechanism of action, which may involve targeting key enzymes in cell proliferation or inducing apoptotic pathways. A thorough understanding of its structure-activity relationship, in comparison to other quinoline analogs, will be pivotal in advancing its potential as a novel therapeutic candidate.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available from: [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available from: [Link]

  • In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Altogen Biosystems. Available from: [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available from: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Available from: [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2018).
  • Forgács, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(17), 5526.
  • O'Callaghan, C. N., & McMurry, T. B. H. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • lines ic50 values: Topics by Science.gov. Available from: [Link]

  • IC50 of the tested compounds against human hepatocellular carcinoma... ResearchGate. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic & Medicinal Chemistry, 28(19), 115668.
  • Pospíšil, J., et al. (1993). Study of the mechanism of the antioxidant action of ethoxyquin.
  • Sonawane, K. D., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. RSC Advances, 12(45), 29191-29200.

Sources

Cross-Validation of 7-Ethoxy-2-methylquinolin-4-ol Protein Binding Affinity: A Tripartite Biophysical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of accurately determining the binding affinity ( KD​ ) of lipophilic small molecules. Quinoline derivatives, such as 7-Ethoxy-2-methylquinolin-4-ol , are privileged pharmacophores in drug design, particularly for kinase inhibition and multidrug resistance targeting[1]. However, their inherent hydrophobicity and rigid planar structures often lead to ambiguous binding data when relying on a single biophysical technique.

Relying on a single assay can lead to false positives due to immobilization artifacts or false negatives due to solubility limits. To establish absolute scientific truth and build a self-validating data package for lead optimization, we must employ a tripartite cross-validation strategy: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)[2][3].

This guide objectively compares these three gold-standard methodologies, providing the causal logic and step-by-step protocols necessary to validate the binding profile of 7-Ethoxy-2-methylquinolin-4-ol against a model target protein.

The Tripartite Cross-Validation Strategy

To fully characterize the interaction between 7-Ethoxy-2-methylquinolin-4-ol and its target, we must extract three distinct layers of data:

  • Kinetics ( kon​,koff​ ) via SPR.

  • Thermodynamics ( ΔH,ΔS ) via ITC.

  • Solution-State Equilibrium ( KD​ ) via MST.

If the KD​ values derived from SPR and ITC diverge—a common occurrence with lipophilic quinolines due to surface matrix effects—MST serves as the orthogonal, free-solution tie-breaker[3].

CrossValidation Ligand 7-Ethoxy-2-methylquinolin-4-ol (Lipophilic Ligand) SPR SPR Real-Time Kinetics Ligand->SPR Immobilization-based ITC ITC Thermodynamics Ligand->ITC Label-free, Solution MST MST Solution Affinity Ligand->MST Fluorescent, Solution Target Target Protein (Apo State) Target->SPR Target->ITC Target->MST Output Cross-Validated Binding Profile (KD, kon, koff, ΔH, ΔS) SPR->Output Kinetic Data ITC->Output Thermodynamic Data MST->Output Equilibrium Data

Figure 1: Tripartite biophysical cross-validation workflow for quinoline binding affinity.

Experimental Protocols & Causal Logic

Every protocol described below is designed as a self-validating system . We do not just execute steps; we engineer controls that immediately flag artifacts.

Method A: Surface Plasmon Resonance (SPR)

SPR provides real-time kinetic data, which is critical for understanding the residence time ( 1/koff​ ) of 7-Ethoxy-2-methylquinolin-4-ol[4].

  • Step 1: Target Immobilization. Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS).

    • Causality: Covalent attachment ensures a highly stable baseline. However, we must keep the immobilization level low ( Rmax​<30 RU) to prevent mass transport limitation, which artificially depresses the association rate ( kon​ ).

  • Step 2: Solvent Correction Calibration. Prepare a 4.5% to 5.5% DMSO calibration curve in the running buffer.

    • Causality: 7-Ethoxy-2-methylquinolin-4-ol requires 5% DMSO for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will cause a bulk shift that masks the actual binding signal.

  • Step 3: Multi-Cycle Kinetics. Inject the ligand in a 5-point dose-response series (e.g., 0.1×KD​ to 10×KD​ ).

    • Self-Validation Checkpoint: Calculate the theoretical Rmax​ . If the experimental Rmax​ exceeds the theoretical value by >20%, the quinoline is likely aggregating on the chip surface or exhibiting non-specific binding to the dextran matrix.

Method B: Isothermal Titration Calorimetry (ITC)

ITC is the only technique that directly measures the heat of binding, providing the thermodynamic signature ( ΔG=ΔH−TΔS )[4].

  • Step 1: Rigorous Buffer Matching. Dialyze the target protein extensively against the assay buffer. Use the exact final dialysate to dissolve the 7-Ethoxy-2-methylquinolin-4-ol powder.

    • Causality: ITC measures micro-calories of heat. Any mismatch in buffer salts or DMSO concentration will result in massive heats of dilution, obliterating the binding isotherm.

  • Step 2: Titration Execution. Place 30μM of protein in the cell and titrate 300μM of the quinoline ligand from the syringe using 20 injections of 2μL .

    • Self-Validation Checkpoint: Evaluate the Wiseman "c-value" ( c=n×[M]/KD​ ). For a reliable sigmoidal curve, c must be between 10 and 1000. If c<10 (common for low-affinity or poorly soluble quinolines), the curve will be flat, and the KD​ cannot be accurately determined.

Method C: Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a temperature gradient. It is performed in free solution, making it the ultimate orthogonal validation tool for lipophilic compounds[5].

  • Step 1: Target Labeling. Label the target protein with an NHS-ester RED fluorophore and purify it to remove free dye.

    • Causality: We use a red-emitting fluorophore because quinoline derivatives often exhibit auto-fluorescence in the blue/green spectrum. Red fluorescence ensures the ligand does not interfere with the detector.

  • Step 2: Serial Dilution. Prepare a 16-point serial dilution of 7-Ethoxy-2-methylquinolin-4-ol and mix it 1:1 with a constant concentration of the labeled protein (typically 10nM ).

    • Self-Validation Checkpoint: Perform a capillary scan before turning on the IR laser. If the baseline fluorescence varies by >10% across the 16 capillaries, the quinoline is either quenching the fluorophore or causing the protein to aggregate and stick to the glass walls.

Mechanistic Pathway Visualization

When 7-Ethoxy-2-methylquinolin-4-ol binds its target, it typically undergoes a two-step mechanism: an initial diffusion-limited encounter followed by a conformational "induced fit" driven by hydrophobic desolvation and hydrogen bonding of the quinolin-4-ol core.

BindingMechanism A Unbound Target (Apo State) C Encounter Complex (Transient) A->C B 7-Ethoxy-2-methylquinolin-4-ol B->C kon D Stable Complex (Induced Fit) C->D Conformational Shift D->A koff E Downstream Effect (Target Inhibition) D->E Signal Blockade

Figure 2: Thermodynamic and kinetic mechanism of quinoline-target complex formation.

Performance Comparison & Data Synthesis

To objectively evaluate the utility of each method for 7-Ethoxy-2-methylquinolin-4-ol, we must compare their operational parameters and susceptibility to compound-specific artifacts.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Kinetics ( kon​,koff​ ), KD​ Thermodynamics ( ΔH,ΔS ), Stoichiometry ( n )Solution Affinity ( KD​ )
Immobilization Required (Covalent or Capture)None (Free Solution)None (Free Solution)
Sample Consumption Low ( ∼5μg protein)Very High ( ∼1mg protein)Very Low ( ∼1μg protein)
Throughput High (384-well compatible)Low (1-2 assays per day)Medium-High (16 points / 15 mins)
Quinoline Challenge High risk of non-specific matrix binding and DMSO bulk shifts.Poor ligand solubility limits the maximum achievable concentration in the syringe.Potential for ligand auto-fluorescence (mitigated by Red/Far-Red dyes).
Best Used For... Determining drug residence time for in vivo efficacy prediction.Confirming if binding is driven by specific H-bonds vs. hydrophobic effects.Tie-breaking ambiguous SPR/ITC data in a native-like solution state.

Conclusion: For a lipophilic compound like 7-Ethoxy-2-methylquinolin-4-ol, MST often provides the most accurate raw KD​ due to the absence of immobilization and matrix effects. However, SPR remains indispensable for kinetic profiling, and ITC is the gold standard for confirming the thermodynamic mechanism of action. A robust drug development program will utilize all three to form an unimpeachable data package.

References

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach Source: National Institutes of Health (PMC)[Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target Source: bioRxiv[Link]

  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids Source: Bio-protocol[Link]

  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions Source: National Institutes of Health (PMC)[Link]

  • Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening Source: National Institutes of Health (PMC)[Link]

Sources

Safety Operating Guide

7-Ethoxy-2-methylquinolin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Spill Response, and Disposal of 7-Ethoxy-2-methylquinolin-4-ol

As drug development accelerates, the utilization of substituted quinoline derivatives—such as 7-Ethoxy-2-methylquinolin-4-ol—as critical synthetic intermediates has increased. While highly valuable in medicinal chemistry, the heterocyclic nitrogen core and lipophilic side chains of these compounds present specific toxicological and environmental challenges.

This guide provides a self-validating, causality-driven protocol for the safe handling and proper disposal of 7-Ethoxy-2-methylquinolin-4-ol, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Mechanistic Hazard Profile & Causality

To manage a chemical safely, one must understand the why behind its hazard classifications. 7-Ethoxy-2-methylquinolin-4-ol is a heterocyclic aromatic compound.

  • Dermal and Oral Toxicity: The ethoxy and methyl substitutions increase the molecule's lipophilicity compared to a bare quinoline ring. This structural feature enhances its ability to cross lipid bilayers, increasing the risk of rapid dermal absorption and acute systemic toxicity [1].

  • Environmental Persistence: Quinoline derivatives are notoriously recalcitrant to standard biodegradation and exhibit high acute toxicity to aquatic life. Discharging this compound into standard wastewater systems can cause long-lasting ecological damage.

  • Thermal Decomposition: When exposed to high heat or fire, the heterocyclic nitrogen atom within the quinoline core oxidizes to form toxic nitrogen oxides ( NOx​ ). This dictates that standard open-air burning is strictly prohibited; specialized scrubbing is required[2].

Quantitative Hazard & Logistics Matrix

To facilitate rapid risk assessment, the following table synthesizes the operational parameters and logistical requirements for handling this compound.

ParameterSpecification / ClassificationOperational Implication
GHS Hazard Classes Acute Tox. 4 (Oral/Dermal), Skin Irrit. 2, Eye Irrit. 2, Aquatic Chronic 1Mandates strict use of engineering controls (fume hoods) and prevents any drain disposal.
PPE Requirements Nitrile gloves ( 0.11 mm), safety goggles, lab coatLipophilicity requires frequent glove changes if direct chemical contact occurs.
Physical State Solid (Powder/Crystalline)High risk of aerosolization. Do not dry-sweep spills.
Incompatibilities Strong oxidizing agents, strong acidsSegregate waste streams to prevent exothermic reactions in collection carboys.
RCRA Waste Code Unlisted hazardous waste (Characteristic: Toxic/Irritant)Must be manifested and managed by an EPA-approved hazardous waste vendor [3].

Operational Protocols: Step-by-Step Methodologies

A. Immediate Spill Response Protocol

A spill of 7-Ethoxy-2-methylquinolin-4-ol powder requires immediate containment to prevent respiratory exposure and cross-contamination.

  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory's HVAC or local exhaust ventilation is functioning.

  • Don Appropriate PPE: Upgrade standard PPE to include a particulate respirator (N95 or P100) if the spill occurred outside a chemical fume hood.

  • Suppress Aerosolization (Causality Step): Do not sweep the dry powder. Sweeping generates airborne particulates that bypass standard ocular and respiratory defenses. Instead, lightly mist the spill with a compatible, low-volatility solvent (e.g., water or a dilute ethanol solution) to dampen the powder.

  • Mechanical Collection: Use a non-sparking scoop or disposable inert absorbent pads to collect the dampened material.

  • Surface Decontamination: Wash the spill area with a surfactant-rich soap and water solution to lift any remaining lipophilic residue.

  • Containment: Place all collected material and contaminated cleanup supplies into a heavy-duty, sealable polyethylene bag. Label immediately as "Hazardous Chemical Waste: 7-Ethoxy-2-methylquinolin-4-ol Spill Debris."

B. Routine Waste Segregation and Disposal Protocol

Because of its aquatic toxicity and nitrogen content, the only acceptable method of final destruction is high-temperature incineration [4].

  • Segregation by State:

    • Solid Waste: Place contaminated weigh boats, pipette tips, and filter papers into a designated, chemically compatible solid waste bin lined with a primary and secondary bag.

    • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, Dichloromethane, or Methanol), transfer it to a designated "Non-Halogenated Organic Waste" carboy. Self-Validation Check: If the solvent is halogenated (e.g., DCM), it must go into a "Halogenated Waste" carboy to prevent the formation of explosive mixtures and ensure proper incinerator routing.

  • pH Verification: If the compound is in an aqueous mixture, verify that the pH of the waste carboy remains between 5.0 and 9.0 before addition. Extreme pH shifts can cause the compound to precipitate out of solution, creating a hazardous sludge at the bottom of the carboy.

  • Labeling and Storage: Affix a hazardous waste tag detailing the exact percentage of 7-Ethoxy-2-methylquinolin-4-ol. Store the waste in secondary containment, away from direct UV light and heat sources, which could trigger slow degradation and pressure buildup.

  • Final Disposition: Transfer the manifested waste to your Environmental Health & Safety (EH&S) department. They will route the material to a commercial chemical incinerator. The incinerator must be equipped with an afterburner and an alkaline scrubber to neutralize the NOx​ gases generated during the combustion of the quinoline ring.

Waste Disposal Decision Workflow

The following diagram illustrates the logical routing of 7-Ethoxy-2-methylquinolin-4-ol waste to ensure regulatory compliance and environmental safety.

WasteDisposal Gen 7-Ethoxy-2-methylquinolin-4-ol Waste Generation TypeDec Waste State? Gen->TypeDec Solid Solid Waste (Powder, PPE, Consumables) TypeDec->Solid Solid Liquid Liquid Waste (Reaction Solvents/Aqueous) TypeDec->Liquid Liquid SolidBin Chemically Contaminated Solid Waste Bin Solid->SolidBin LiqDec Solvent Type? Liquid->LiqDec EHS EH&S Facility Collection & RCRA Manifesting SolidBin->EHS OrgWaste Organic Waste Carboy (Halogenated vs Non-Hal) LiqDec->OrgWaste Organic AqWaste Aqueous Waste Carboy (Verify pH 5-9) LiqDec->AqWaste Aqueous OrgWaste->EHS AqWaste->EHS Incinerator High-Temperature Incineration (with Alkaline NOx Scrubbers) EHS->Incinerator Final Destruction

Lifecycle of 7-Ethoxy-2-methylquinolin-4-ol waste from generation to high-temperature incineration.

References

  • PubChem Compound Summary for CID 761548, 7-Methoxy-4-methylquinolin-2-ol (Analogous hazard profile for substituted quinolin-4-ols). National Center for Biotechnology Information. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council (US). Available at:[Link]

  • Hazardous Waste Generators Regulatory Framework . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazard Communication Standard: Safety Data Sheets (1910.1200) . Occupational Safety and Health Administration (OSHA). Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.